molecular formula C7H5Cl2FN2O B13663637 2,6-Dichloro-5-fluoro-4-methylnicotinamide

2,6-Dichloro-5-fluoro-4-methylnicotinamide

Cat. No.: B13663637
M. Wt: 223.03 g/mol
InChI Key: AIXGHIFANCWRSM-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-methylnicotinamide is a chemical compound with the molecular formula C7H5Cl2FN2O. It is a derivative of nicotinamide, characterized by the presence of chlorine, fluorine, and methyl groups on the nicotinamide ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoro-4-methylnicotinamide typically involves the chlorination and fluorination of a nicotinamide precursor. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the nicotinamide ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoro-4-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine and fluorine atoms on the nicotinamide ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted nicotinamide compounds.

Scientific Research Applications

2,6-Dichloro-5-fluoro-4-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoro-N-(4-methoxyphenyl)-N-methylnicotinamide
  • 2,6-Dichloro-5-fluoro-4-methylnicotinic acid

Uniqueness

2,6-Dichloro-5-fluoro-4-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5Cl2FN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H5Cl2FN2O/c1-2-3(7(11)13)5(8)12-6(9)4(2)10/h1H3,(H2,11,13)

InChI Key

AIXGHIFANCWRSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)N

Origin of Product

United States

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